molecular formula C12H19N3O B3289195 N-(3-Aminophenyl)-2-(diethylamino)acetamide CAS No. 856047-84-2

N-(3-Aminophenyl)-2-(diethylamino)acetamide

Cat. No.: B3289195
CAS No.: 856047-84-2
M. Wt: 221.3 g/mol
InChI Key: GOHHTRIDHXIBGE-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(diethylamino)acetamide is a chemical compound with significant applications in scientific research and industry. This compound features an amine group attached to a phenyl ring, which is further connected to a diethylaminoacetamide group. Its unique structure makes it a valuable intermediate in various chemical syntheses and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(diethylamino)acetamide typically involves the reaction of 3-aminophenylamine with diethylaminoacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at around 0°C to 5°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminophenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro group, resulting in N-(3-nitrophenyl)-2-(diethylamino)acetamide.

  • Reduction: The nitro group, if present, can be reduced to an amine group.

  • Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form alkylated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Alkyl halides (e.g., methyl iodide) and a base (e.g., triethylamine) are often used.

Major Products Formed:

  • Oxidation: N-(3-nitrophenyl)-2-(diethylamino)acetamide

  • Reduction: this compound (if starting from the nitro derivative)

  • Substitution: Alkylated derivatives of this compound

Scientific Research Applications

N-(3-Aminophenyl)-2-(diethylamino)acetamide is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-(3-Aminophenyl)-2-(diethylamino)acetamide exerts its effects involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity. The diethylamino group enhances the compound's solubility and bioavailability, making it effective in various biological systems.

Comparison with Similar Compounds

  • N-(3-Aminophenyl)methanesulfonamide

  • N-(3-Aminophenyl)propanamide

  • N-(3-Aminophenyl)acetamide

Uniqueness: N-(3-Aminophenyl)-2-(diethylamino)acetamide stands out due to its diethylamino group, which provides unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(3-aminophenyl)-2-(diethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-3-15(4-2)9-12(16)14-11-7-5-6-10(13)8-11/h5-8H,3-4,9,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHHTRIDHXIBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(Diethylamino)-N-(3-nitrophenyl)acetamide 4 (0.73 g, 2.90 mmol) was dissolved in anhydrous THF (20 ml) under an atmosphere of N2, then Pd/C (0.073 g) was added. The atmosphere was then saturated with H2 and the mixture stirred overnight. The crude product was filtered through celite, the celite washed with EtOAc and the organic solution evaporated in vacuo. The crude was dissolved in DCM (75 ml), washed 3 times with 5N aqueous NH4OH solution (50 ml), dried (MgSO4), filtered and the solvent evaporated in vacuo. Compound N-(3-aminophenyl)-2-(diethylamino)acetamide 5 was obtained as a yellow oil (0.58 g, 90%) without requiring any further purification; Rf 0.44 [5% MeOH in DCM]; δH (CDCl3, 400 MHz) 9.28 (1H, s, NH), 7.26-7.20 (1H, m, ArH), 7.07 (1H, t, J=8.0 Hz, ArH), 6.74-6.72 (1H, m, ArH), 6.43-6.40 (1H, m, ArH), 3.71 (2H, broad s, NH2), 3.11 (2H, s, CH2), 2.65-2.59 (4H, m, 2×CH2), 1.69 (6H, t, J=7.2 Hz, 2×CH3); δC (CDCl3, 100 MHz) 169.95 (C═O), 147.27 (Ar—C), 138.64 (Ar—C), 129.61 (Ar—CH), 110.74 (Ar—CH), 109.17 (Ar—CH), 105.92 (Ar—CH), 58.14 (CH2), 48.79 (2×CH2), 12.39 (2×CH3); HRMS m/z calc. C12H20N3O [M+H]+222.1601. found [M+H]+ 222.1694.
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.073 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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